molecular formula C16H13N7O12 B13995926 n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline CAS No. 5369-24-4

n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline

Cat. No.: B13995926
CAS No.: 5369-24-4
M. Wt: 495.31 g/mol
InChI Key: KLRUMXLUOGELHG-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple nitro groups and methyl groups attached to a phenyl ring, making it a highly nitrated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE typically involves the nitration of precursor compounds such as 3,5-dimethylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production of nitrated compounds.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components, enzymes, and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYL-2,4,6-TRINITRO-PHENYL)-HYDROXYLAMINE: Another nitrated aromatic compound with similar structural features but different functional groups.

    3,5-DIMETHYL-2,4,22-DOCOSANETRIOL: A compound with similar methyl groups but different overall structure and properties.

Uniqueness

N-(3,5-DIMETHYL-2,4,6-TRINITRO-PHENYL)-3,5-DIMETHYL-2,4,6-TRINITRO-ANILINE is unique due to its high degree of nitration and the presence of multiple nitro groups, which impart distinct chemical and physical properties

Properties

CAS No.

5369-24-4

Molecular Formula

C16H13N7O12

Molecular Weight

495.31 g/mol

IUPAC Name

N-(3,5-dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline

InChI

InChI=1S/C16H13N7O12/c1-5-11(18(24)25)6(2)14(21(30)31)9(13(5)20(28)29)17-10-15(22(32)33)7(3)12(19(26)27)8(4)16(10)23(34)35/h17H,1-4H3

InChI Key

KLRUMXLUOGELHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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